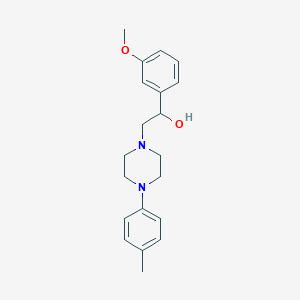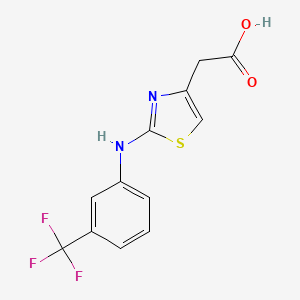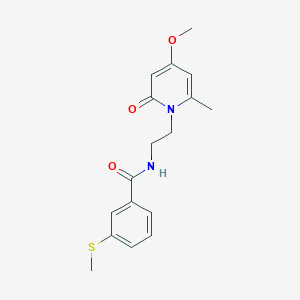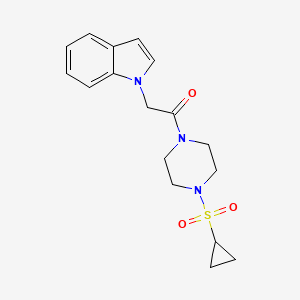
1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol, also known as MTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTPE belongs to the class of compounds known as piperazines, which are widely studied for their pharmacological properties.
Applications De Recherche Scientifique
Kinetic Studies and Reaction Mechanisms
One area of research involves the kinetic analysis and reaction mechanisms of related compounds, providing insights into their reactivity and potential for further chemical modifications. For instance, Castro et al. (2001) explored the kinetics and mechanisms of reactions involving 3-methoxyphenyl and other phenyl thionocarbonates with alicyclic amines, offering foundational knowledge that can aid in understanding the reactivity of compounds like 1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol (Castro, Leandro, Quesieh, & Santos, 2001).
Synthesis and Antimicrobial Activity
Research on the synthesis and biological evaluation of compounds structurally related to 1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol has been conducted to assess their potential as antimicrobial agents. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, highlighting the potential for developing new therapeutic agents (Patel, Agravat, & Shaikh, 2011).
Neuroreceptor Antagonists
Further research has been directed towards exploring compounds with similar structures for their potential as neuroreceptor antagonists, which could have implications in treating neurological disorders. Vera et al. (2016) designed and synthesized a series of N-arylsulfonylindole derivatives as 5-HT6 receptor antagonists, demonstrating the importance of structural modifications in enhancing biological activity (Vera et al., 2016).
Catalytic Reactions and Optimization
The synthesis and optimization of related compounds have also been studied, focusing on improving yield and enantiomeric purity for potential industrial applications. Kavi et al. (2021) optimized the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol, a molecule significant for producing various drug intermediates, demonstrating the utility of biocatalysis in synthesizing complex molecules (Kavi, Özdemir, Dertli, & Şahin, 2021).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-6-8-18(9-7-16)22-12-10-21(11-13-22)15-20(23)17-4-3-5-19(14-17)24-2/h3-9,14,20,23H,10-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVQQDLHFZCDQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2370269.png)
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)


![3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2370277.png)
![4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2370278.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2370282.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)


![9-cyclohexyl-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370287.png)

